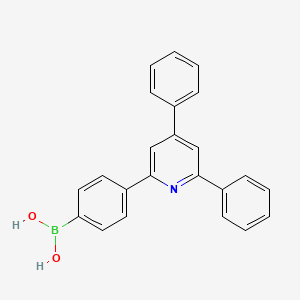
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a pyridine ring substituted with phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include phenols, quinones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to inhibition . Additionally, its aromatic structure allows it to interact with various receptors and proteins through π-π stacking and hydrophobic interactions .
Comparison with Similar Compounds
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid: shares similarities with other boronic acid derivatives such as phenylboronic acid and pyridineboronic acid.
Phenylboronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions and as a glucose sensor.
Pyridineboronic acid: Utilized in organic synthesis and as a ligand in coordination chemistry
Uniqueness: The uniqueness of this compound lies in its combination of a pyridine ring with phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C23H18BNO2 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
[4-(4,6-diphenylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C23H18BNO2/c26-24(27)21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16,26-27H |
InChI Key |
TVWCDCQXSOTQMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


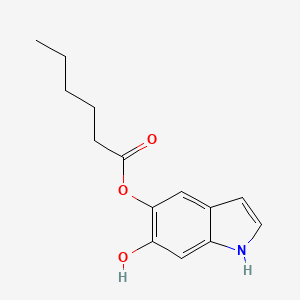
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
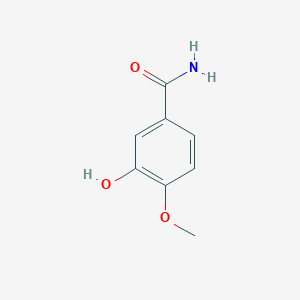
![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
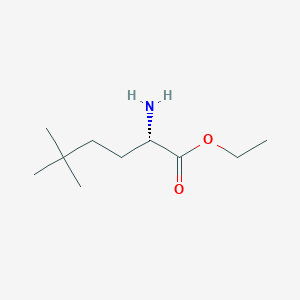
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
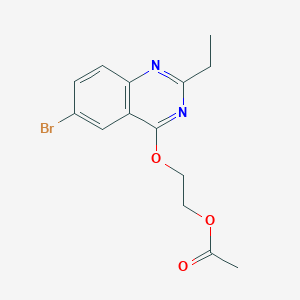
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
